3-(2-Hydroxyethyl)-2-(3-(3-(2-hydroxyethyl)-3H-benzothiazol-2-ylidene)-2-methylprop-1-enyl)benzothiazolium bromide
Description
Properties
CAS No. |
52686-09-6 |
|---|---|
Molecular Formula |
C22H23N2O2S2.Br C22H23BrN2O2S2 |
Molecular Weight |
491.5 g/mol |
IUPAC Name |
2-[2-[3-[3-(2-hydroxyethyl)-1,3-benzothiazol-3-ium-2-yl]-2-methylprop-2-enylidene]-1,3-benzothiazol-3-yl]ethanol;bromide |
InChI |
InChI=1S/C22H23N2O2S2.BrH/c1-16(14-21-23(10-12-25)17-6-2-4-8-19(17)27-21)15-22-24(11-13-26)18-7-3-5-9-20(18)28-22;/h2-9,14-15,25-26H,10-13H2,1H3;1H/q+1;/p-1 |
InChI Key |
HQUBHKNBGQLDPD-UHFFFAOYSA-M |
Canonical SMILES |
CC(=CC1=[N+](C2=CC=CC=C2S1)CCO)C=C3N(C4=CC=CC=C4S3)CCO.[Br-] |
Origin of Product |
United States |
Biological Activity
3-(2-Hydroxyethyl)-2-(3-(3-(2-hydroxyethyl)-3H-benzothiazol-2-ylidene)-2-methylprop-1-enyl)benzothiazolium bromide is a complex compound that exhibits various biological activities. The benzothiazole moiety is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound involves the reaction of 2-hydroxyethyl and 2-methylbenzothiazole derivatives under microwave conditions. This method has been shown to yield high purity and efficiency compared to traditional synthesis methods .
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. In vitro assays demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as PI3K/Akt and mTOR .
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties. Preliminary results indicate that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth .
Antifungal Activity
In addition to its antibacterial effects, the compound has shown potential antifungal activity against Candida species. However, some studies reported limited effectiveness, suggesting that further modifications to the chemical structure may enhance its antifungal properties .
Study on Anticancer Effects
A study conducted on a series of benzothiazole derivatives, including the compound , revealed that it significantly inhibited tumor growth in xenograft models. The study utilized an MTT assay to assess cell viability and demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines .
Study on Antimicrobial Efficacy
Another research effort evaluated the antimicrobial efficacy of various benzothiazole derivatives against clinical isolates of bacteria. The results indicated that compounds with structural similarities to this compound exhibited promising antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .
Data Table: Biological Activities
| Activity Type | Test Organism/Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 1.35 | Induction of apoptosis |
| A549 | 0.008 | Inhibition of PI3K/Akt pathway | |
| Antimicrobial | Staphylococcus aureus | 10 | Disruption of cell membrane |
| Escherichia coli | 15 | Inhibition of metabolic pathways | |
| Antifungal | Candida albicans | >50 | Limited activity; further optimization needed |
Scientific Research Applications
The compound "3-(2-Hydroxyethyl)-2-(3-(3-(2-hydroxyethyl)-3H-benzothiazol-2-ylidene)-2-methylprop-1-enyl)benzothiazolium bromide" has the molecular formula and a molecular weight of 491.5 g/mol . It is also known by several synonyms, including 3-(2-Hydroxyethyl)-2-[3-[3-(2-hydroxyethyl)-3H-benzothiazol-2-ylidene]-2-methylprop-1-enyl]benzothiazolium bromide and Benzothiazolium, 3-(2-hydroxyethyl)-2-(3-(3-(2-hydroxyethyl)-2(3H)-benzothiazolylidene)-2-methyl-1-propen-1-yl)-, bromide (1:1) .
Identifiers:
- PubChem CID: 103671
- IUPAC Name: 2-[2-[3-[3-(2-hydroxyethyl)-1,3-benzothiazol-3-ium-2-yl]-2-methylprop-2-enylidene]-1,3-benzothiazol-3-yl]ethanol;bromide
- InChI: InChI=1S/C22H23N2O2S2.BrH/c1-16(14-21-23(10-12-25)17-6-2-4-8-19(17)27-21)15-22-24(11-13-26)18-7-3-5-9-20(18)28-22;/h2-9,14-15,25-26H,10-13H2,1H3;1H/q+1;/p-1
- InChIKey: HQUBHKNBGQLDPD-UHFFFAOYSA-M
- SMILES: CC(=CC1=N+CCO)C=C3N(C4=CC=CC=C4S3)CCO.[Br-]
- CAS No: 52686-09-6
Potential Applications:
While the primary use of "this compound" is not explicitly detailed in the provided search results, the presence of benzothiazole derivatives suggests potential applications in various fields:
- Anthelmintic Activity: Benzothiazoles have demonstrated activity as anthelmintics .
- Antimicrobial Agents: Some quinoxaline derivatives, synthesized from key intermediate hydrazinoquinoxalines, exhibit antimicrobial activity .
- Antitumor Evaluation: Bifunctional DNA interstrand cross-linking agents containing aza-cyclopenta[a]indenes have shown antitumor activity . Pyrazole derivatives, quinoxaline derivatives, and biphenyls have also been evaluated as antitumor agents . Certain 2-Aroyl-5-Amino Benzo[b]thiophene derivatives have been identified as inhibitors of microtubule polymerization and exhibit antiproliferative activity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
Table 1: Key Structural and Electronic Comparisons
Key Observations :
- Hydroxyethyl vs. Ethyl: The hydroxyethyl group in the target compound increases hydrophilicity, making it suitable for aqueous applications (e.g., chromatography) , whereas the ethyl analogue (1745-32-0) exhibits stronger solvatochromism in nonpolar solvents .
- Benzyl Substituents: Benzyl derivatives (e.g., 7a-h) show enhanced nonlinear optical (NLO) activity due to extended π-conjugation and electron-donating effects .
Spectroscopic and Electronic Properties
- UV-VIS Absorption: The target compound absorbs at λₘₐₓ ≈ 550 nm in methanol, attributed to intramolecular charge transfer (ICT) between the benzothiazolium rings and the conjugated bridge . Ethyl and benzyl analogues exhibit red-shifted absorption (λₘₐₓ ≈ 560–580 nm) due to increased electron-donating capacity .
- NLO Performance : Benzothiazolium salts generally outperform neutral benzothiazoles, with hyperpolarizability (β) values up to 2×10⁻²⁸ esu for benzyl-substituted derivatives .
Q & A
Basic: What are the common synthetic routes for preparing 3-(2-hydroxyethyl)benzothiazolium derivatives, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves nucleophilic substitution or alkylation reactions. For example, benzothiazolium salts can be synthesized by reacting benzothiazole precursors with organobromides (e.g., allyl bromide) in the presence of catalysts like tetra--butyl ammonium bromide . Autoalkylation reactions in dry ethanol are also effective, where temperature control (e.g., 60–80°C) and solvent polarity adjustments minimize byproducts such as solvolysis derivatives . Optimization strategies include:
- Catalyst selection : Quaternary ammonium salts enhance reaction rates.
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Reaction time : Extended durations (12–24 hours) ensure complete alkylation.
Advanced: How can researchers resolve contradictions in spectroscopic data when characterizing complex benzothiazolium salts?
Methodological Answer:
Contradictions in NMR or mass spectrometry data often arise from tautomerism or impurity interference. Strategies include:
- Multi-technique validation : Cross-verify H/C NMR with HRMS and elemental analysis . For example, in bivalent benzothiazolone ligands, HRMS confirmed molecular ion peaks within ±0.001 Da of theoretical values .
- Computational validation : Density Functional Theory (DFT) simulations predict NMR chemical shifts, which can be compared to experimental data .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in substituent positioning, as demonstrated for benzothiazolium iodide salts .
Basic: What analytical techniques are critical for confirming the structure and purity of benzothiazolium bromide derivatives?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H NMR identifies proton environments (e.g., methyl vs. hydroxyethyl groups), while C NMR confirms carbon backbone integrity .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula by matching exact mass (e.g., 518.43 g/mol for a related iodide salt ).
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3% tolerance) .
- Melting Point Determination : Detects impurities via deviations from literature values.
Advanced: What strategies are effective in optimizing the yield of benzothiazolium derivatives in autoalkylation reactions, and how can byproduct formation be minimized?
Methodological Answer:
In autoalkylation (e.g., 2-(bromomethyl)benzothiazole reactions):
- Molar Ratios : A 1:1.2 substrate-to-solvent ratio reduces dimerization .
- Temperature Control : Maintaining 70°C prevents premature decomposition.
- Byproduct Mitigation : Use nonpolar solvents (e.g., hexane) to precipitate insoluble intermediates and isolate pure products via column chromatography.
- Kinetic Monitoring : TLC or HPLC tracks reaction progress to halt at optimal conversion.
Basic: How do hydrogen bonding and crystal packing influence the physicochemical properties of benzothiazolium salts?
Methodological Answer:
Crystal structures (e.g., triclinic symmetry) reveal intermolecular hydrogen bonds between hydroxyethyl groups and anions (e.g., iodide), enhancing thermal stability and solubility . These interactions also affect:
- Melting Points : Stronger H-bonding correlates with higher melting points.
- Optical Properties : - stacking in the crystal lattice enhances nonlinear optical (NLO) activity for photonic applications .
Advanced: What computational methods are validated for predicting the thermodynamic selectivity of benzothiazolium compounds in biological systems?
Methodological Answer:
Coarse-grained (CG) molecular dynamics simulations predict partitioning into lipid membranes by calculating . Validation against experimental selectivity data (e.g., benzothiazolium binding to cardiolipin) shows agreement within ±1.2 kcal/mol . Key parameters include:
- Charge Distribution : Protonation states at physiological pH.
- Hydrophobic Surface Area : Determines membrane penetration depth.
Basic: What biological assays are commonly used to evaluate the growth-modulating activity of benzothiazolium derivatives?
Methodological Answer:
- Plant Bioassays : Cucumber and corn seedling growth tests at 0.1–100 ppm concentrations identify auxin-like activity (stimulation at low doses) or retardant effects (inhibition at high doses) .
- Enzyme Inhibition Assays : Measure IC values against targets like acetylcholinesterase using spectrophotometric methods .
- Cell Viability Assays : MTT assays on cancer cell lines assess cytotoxicity (e.g., IC < 10 µM for selective derivatives) .
Advanced: How can researchers investigate the role of substituent effects on the non-linear optical (NLO) properties of benzothiazolium-based compounds?
Methodological Answer:
- Substituent Variation : Introduce electron-donating (e.g., hydroxyethyl) or withdrawing (e.g., nitro) groups to alter hyperpolarizability ().
- Hyper-Rayleigh Scattering : Quantifies second-harmonic generation (SHG) efficiency in solution.
- DFT Calculations : Predict dipole moment and values using Gaussian09 with B3LYP/6-31G* basis sets .
Basic: What are the key considerations in designing benzothiazolium derivatives for enhanced enzyme inhibition activity?
Methodological Answer:
- Pharmacophore Alignment : Ensure substituents (e.g., hydroxyethyl) align with enzyme active sites (e.g., acetylcholinesterase’s catalytic triad) .
- Lipophilicity : LogP values between 1–3 optimize membrane permeability.
- Stereoelectronic Effects : Planar benzothiazolium cores enhance -stacking with aromatic residues .
Advanced: What mechanistic insights explain the dimerization and rearrangement of N-allyl benzothiazolium salts during metal complex formation?
Methodological Answer:
N-Allyl derivatives undergo dimerization via [2+2] cycloaddition under metal-free conditions, followed by sigmatropic rearrangements. With transition metals (e.g., Ir or Pd), coordination stabilizes intermediates, preventing degradation. For example, [Ir(cod)(µ-OMe)] diverts pathways toward metal-carbene complexes instead of dimerization . Key factors:
- Metal Basicity : Stronger Lewis acids (e.g., Pd(OAc)) promote carbene transfer.
- Solvent Effects : Polar solvents stabilize zwitterionic intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
